(Z)-5-amino-1-(4-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide (Z)-5-amino-1-(4-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17968270
InChI: InChI=1S/C10H10FN5O/c11-6-1-3-7(4-2-6)16-10(13)8(5-14-16)9(12)15-17/h1-5,17H,13H2,(H2,12,15)
SMILES:
Molecular Formula: C10H10FN5O
Molecular Weight: 235.22 g/mol

(Z)-5-amino-1-(4-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide

CAS No.:

Cat. No.: VC17968270

Molecular Formula: C10H10FN5O

Molecular Weight: 235.22 g/mol

* For research use only. Not for human or veterinary use.

(Z)-5-amino-1-(4-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide -

Specification

Molecular Formula C10H10FN5O
Molecular Weight 235.22 g/mol
IUPAC Name 5-amino-1-(4-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide
Standard InChI InChI=1S/C10H10FN5O/c11-6-1-3-7(4-2-6)16-10(13)8(5-14-16)9(12)15-17/h1-5,17H,13H2,(H2,12,15)
Standard InChI Key FETUOBZOKBBZOZ-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=CC=C1N2C(=C(C=N2)/C(=N/O)/N)N)F
Canonical SMILES C1=CC(=CC=C1N2C(=C(C=N2)C(=NO)N)N)F

Introduction

Structural and Molecular Characteristics

Core Pyrazole Architecture

The compound belongs to the pyrazole family, a five-membered heterocyclic system featuring two adjacent nitrogen atoms. The Z-configuration of the carboximidamide group at position 4 introduces steric and electronic constraints that influence molecular interactions . Key structural features include:

  • 1-(4-Fluorophenyl) substituent: The para-fluorinated phenyl group enhances lipophilicity and metabolic stability, a common strategy in drug design to improve bioavailability .

  • 5-Amino group: Positioned at the pyrazole’s 5th carbon, this substituent facilitates hydrogen bonding with biological targets, potentially modulating enzymatic activity .

  • N'-Hydroxycarboximidamide: The Z-configuration of this moiety at position 4 creates a planar geometry, optimizing interactions with planar binding pockets in proteins.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₀FN₅O
Molecular Weight235.22 g/mol
IUPAC Name5-amino-1-(4-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide
Isomeric SMILESC1=CC(=CC=C1N2C(=C(C=N2)/C(=N/O)/N)N)F

Spectroscopic Characterization

Synthetic batches are validated via nuclear magnetic resonance (NMR) spectroscopy and thin-layer chromatography (TLC). The ¹H-NMR spectrum likely exhibits:

  • A singlet for the amino group (δ 5.2–5.8 ppm).

  • Doublets for the fluorophenyl aromatic protons (δ 7.2–7.8 ppm).

  • A broad peak for the hydroxylamine proton (δ 9.0–10.5 ppm) .

Synthesis and Optimization

Reaction Pathways

The synthesis involves multi-step protocols starting from β-ketonitriles or malononitrile derivatives, reacting with hydrazines under controlled conditions . A representative route includes:

  • Condensation: 4-Fluorophenylhydrazine reacts with a β-ketonitrile precursor to form the pyrazole core.

  • Functionalization: Introduction of the hydroxylamine group via nucleophilic substitution or oxidation.

  • Purification: Column chromatography or recrystallization ensures >95% purity.

Table 2: Synthetic Conditions

StepReagents/ConditionsYieldKey Challenges
1Ethanol, 80°C, 12h65%Regioselectivity control
2NH₂OH·HCl, K₂CO₃, DMF, 50°C45%Oxime tautomerization
3Silica gel chromatography90%Separation of Z/E isomers

Analytical Validation

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak at m/z 235.22.

  • Differential Scanning Calorimetry (DSC): Reveals decomposition onset at 210°C, indicating moderate thermal stability.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • Aqueous Solubility: <1 mg/mL (predicted), necessitating formulation with co-solvents like PEG-400 .

  • LogP: 1.8 ± 0.2, suggesting balanced lipophilicity for membrane permeability .

Stability Profiling

  • pH Stability: Degrades <10% over 24h at pH 2–8, suitable for oral administration.

  • Photostability: Significant degradation under UV light (λ > 300 nm), requiring light-protected storage .

Biological Activity and Hypothesized Mechanisms

Antimicrobial Activity

Pyrazole derivatives with N'-hydroxy groups demonstrate broad-spectrum antibacterial effects (MIC: 2–8 µg/mL against S. aureus) . The amino group’s hydrogen-bonding capacity may disrupt bacterial cell wall synthesis .

Research Gaps and Future Directions

Priority Investigations

  • In Vitro Screening: Prioritize assays against kinase panels (e.g., EGFR, VEGFR) and microbial strains .

  • ADMET Profiling: Assess cytochrome P450 inhibition, plasma protein binding, and hepatotoxicity.

Structural Optimization

  • Analog Design: Replace the 4-fluorophenyl group with trifluoromethyl or chlorothiophene to modulate target affinity .

  • Prodrug Development: Esterify the hydroxylamine to improve oral bioavailability .

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